molecular formula C10H10N4S2 B14599553 4,5'-Bipyrimidine, 4',6-bis(methylthio)- CAS No. 59549-36-9

4,5'-Bipyrimidine, 4',6-bis(methylthio)-

Cat. No.: B14599553
CAS No.: 59549-36-9
M. Wt: 250.3 g/mol
InChI Key: PVFJGJNAGNLMBK-UHFFFAOYSA-N
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Description

4,5’-Bipyrimidine, 4’,6-bis(methylthio)- is a heterocyclic compound with the molecular formula C10H10N4S2 This compound is characterized by the presence of two pyrimidine rings connected by a single bond, with methylthio groups attached at the 4’ and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5’-Bipyrimidine, 4’,6-bis(methylthio)- typically involves the reaction of appropriate pyrimidine derivatives with methylthiolating agents. One common method includes the use of 4,5’-bipyrimidine as a starting material, which undergoes methylthiolation at the 4’ and 6 positions using reagents such as methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,5’-Bipyrimidine, 4’,6-bis(methylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5’-Bipyrimidine, 4’,6-bis(methylthio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5’-Bipyrimidine, 4’,6-bis(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Uniqueness: 4,5’-Bipyrimidine, 4’,6-bis(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methylthio groups enhances its ability to undergo various chemical transformations and interact with biological targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

59549-36-9

Molecular Formula

C10H10N4S2

Molecular Weight

250.3 g/mol

IUPAC Name

4-methylsulfanyl-5-(6-methylsulfanylpyrimidin-4-yl)pyrimidine

InChI

InChI=1S/C10H10N4S2/c1-15-9-3-8(12-6-13-9)7-4-11-5-14-10(7)16-2/h3-6H,1-2H3

InChI Key

PVFJGJNAGNLMBK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC(=C1)C2=CN=CN=C2SC

Origin of Product

United States

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